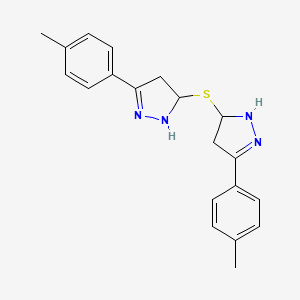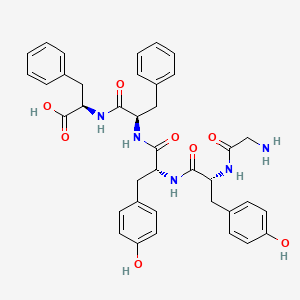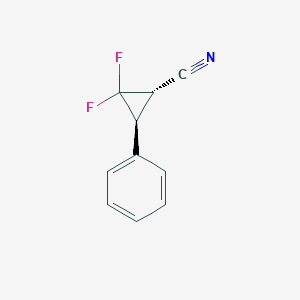![molecular formula C17H10BClNO B12601666 [(2-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl CAS No. 873101-89-4](/img/structure/B12601666.png)
[(2-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl is a chemical compound that features a boron atom bonded to a 2-chlorophenyl group, an ethynyl group, and a quinolin-8-yloxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl typically involves the coupling of a boron reagent with the appropriate aryl and alkynyl groups. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of a palladium catalyst and a base, such as potassium carbonate, under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the selection of environmentally benign reagents and solvents is crucial for sustainable industrial practices.
化学反应分析
Types of Reactions
[(2-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-8-yl ketones, while reduction could produce quinolin-8-yl alcohols.
科学研究应用
[(2-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl has several scientific research applications:
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
作用机制
The mechanism of action of [(2-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
相似化合物的比较
[(2-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl can be compared with other boron-containing compounds used in organic synthesis and medicinal chemistry:
[(Phenyl)ethynyl][(quinolin-8-yl)oxy]boranyl: Similar structure but lacks the chlorine atom, which may affect its reactivity and biological activity.
[(2-Bromophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl: Contains a bromine atom instead of chlorine, potentially leading to different reactivity in substitution reactions.
[(2-Chlorophenyl)ethynyl][(pyridin-8-yl)oxy]boranyl: Features a pyridine ring instead of quinoline, which may influence its electronic properties and interactions with biological targets.
属性
CAS 编号 |
873101-89-4 |
|---|---|
分子式 |
C17H10BClNO |
分子量 |
290.5 g/mol |
InChI |
InChI=1S/C17H10BClNO/c19-15-8-2-1-5-13(15)10-11-18-21-16-9-3-6-14-7-4-12-20-17(14)16/h1-9,12H |
InChI 键 |
FKGCZGLETUYKNP-UHFFFAOYSA-N |
规范 SMILES |
[B](C#CC1=CC=CC=C1Cl)OC2=CC=CC3=C2N=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(Butan-2-yl)oxy]-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12601593.png)



![(5,7-Dihydrobenzo[c]acridin-12(6H)-yl)acetic acid](/img/structure/B12601614.png)

![4-Fluoro-5-methyl-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol](/img/structure/B12601631.png)


![N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-1-ylindole-3-carboxamide](/img/structure/B12601642.png)
![Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, butyl ester](/img/structure/B12601647.png)

![4-[3-(2,4-Dimethoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl acetate](/img/structure/B12601659.png)
![Sulfamic acid, (2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propyl ester](/img/structure/B12601671.png)
